Holarrhimine

Description

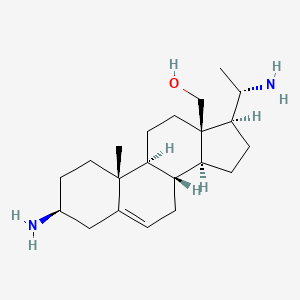

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H36N2O |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

[(3S,8R,9S,10R,13R,14S,17S)-3-amino-17-[(1S)-1-aminoethyl]-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-13-yl]methanol |

InChI |

InChI=1S/C21H36N2O/c1-13(22)17-5-6-19-16-4-3-14-11-15(23)7-9-20(14,2)18(16)8-10-21(17,19)12-24/h3,13,15-19,24H,4-12,22-23H2,1-2H3/t13-,15-,16+,17+,18-,19-,20-,21-/m0/s1 |

InChI Key |

ZCBATDUBXUJVRC-LQOGWUMHSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)CO)N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)CO)N |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)CO)N |

Origin of Product |

United States |

Foundational & Exploratory

Holarrhimine: A Technical Guide on Natural Sources, Biosynthesis, and Extraction

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Holarrhimine, a pregnane-type steroidal alkaloid. It details its natural sources, presents a proposed biosynthetic pathway based on current scientific understanding, and outlines detailed experimental protocols for its isolation and analysis.

Natural Sources of this compound

This compound is a specialized metabolite produced by plants belonging to the genus Holarrhena, a member of the Apocynaceae family. These plants are primarily found in tropical and subtropical regions of Asia and Africa.[1][2] The principal species known to synthesize this compound is:

-

Holarrhena pubescens (syn. Holarrhena antidysenterica) : Commonly known as "Kurchi" or "Tellicherry Bark," this deciduous tree is the most widely cited source of this compound and related steroidal alkaloids.[3][4] The alkaloid is distributed throughout the plant, with significant concentrations found in the stem bark, root bark, and seeds .[5]

-

Holarrhena mitis : This species is also reported to contain this compound and its derivatives, such as N3-methylthis compound, within its bark.

These alkaloids are considered part of the plant's chemical defense system.

Quantitative Data

The concentration of this compound and related alkaloids can vary based on the plant part, geographical location, and time of harvest. The following table summarizes available quantitative data from scientific literature.

| Plant Source | Plant Part | Analyte | Quantity/Yield | Reference(s) |

| Holarrhena sp. | Bark | This compound | 0.05% of dry bark weight | [3] |

| Holarrhena pubescens | Stem & Root Bark | Total Alkaloids | Up to 4.3% of dry bark weight | [5] |

| Holarrhena pubescens | Bark | Total Alkaloids | ~2% (as per Ayurvedic Pharmacopoeia of India) | [5] |

| Holarrhena antidysenterica | Cell Suspension Culture | Total Alkaloids | Specific biosynthetic rate of 110 mg / 100 g dry cell weight / day | [6] |

Biosynthesis Pathway of this compound

The biosynthesis of this compound is characteristic of steroidal alkaloids, originating from the isoprenoid pathway and utilizing cholesterol as the foundational precursor. While the initial steps are well-established, the specific enzymatic reactions leading to the final this compound structure, particularly the amination steps, are not yet fully elucidated in the literature. A proposed pathway is presented below.

Step 1: Formation of the Pregnane Skeleton

The pathway begins with cholesterol. The C27 cholesterol skeleton is cleaved to produce the C21 pregnane core.[7]

-

Cholesterol to (20R,22R)-20,22-dihydroxycholesterol : The enzyme Cytochrome P450 Side-Chain Cleavage (P450scc / CYP11A1) , a mitochondrial enzyme, catalyzes two successive hydroxylations on the cholesterol side chain at positions C-20 and C-22.[8][9]

-

Formation of Pregnenolone : The same enzyme, CYP11A1, then cleaves the bond between C-20 and C-22, releasing isocaproic aldehyde and yielding Pregnenolone , the central C21 precursor for all pregnane-type steroids and alkaloids.[8][10]

Step 2: Proposed Pathway from Pregnenolone to this compound

The precise enzymes that convert pregnenolone to this compound in Holarrhena have not been identified. However, based on known biochemical reactions like oxidation and reductive amination, which are common in alkaloid biosynthesis, a hypothetical pathway can be proposed.[1][11] This involves the introduction of nitrogen at the C-3 and C-20 positions.

-

Oxidation at C-3 : The 3β-hydroxyl group of pregnenolone is oxidized to a ketone by a 3β-hydroxysteroid dehydrogenase (3β-HSD) , forming Progesterone .[4]

-

Further Oxidation : Progesterone likely undergoes further modifications, including oxidation at the C-20 position to form a carbonyl group.

-

Reductive Amination : The ketone groups at C-3 and C-20 are converted to amino groups. This is hypothesized to occur via a two-step reductive amination process for each position.[11]

-

An intermediate imine is formed through condensation with an amine donor (e.g., from glutamine or ammonia).

-

An imine reductase (IRED) or a similar dehydrogenase enzyme reduces the imine to an amine, using a cofactor like NADPH.

-

-

Final Structure : This sequence of reactions at both positions results in the final 3β, 20α-diaminopregn-5-ene structure of this compound.

The diagram below illustrates this complete proposed pathway.

Caption: Proposed biosynthesis of this compound from cholesterol.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and analysis of this compound from its primary natural source, Holarrhena pubescens bark.

Extraction and Isolation of Total Steroidal Alkaloids

This protocol is adapted from methodologies described for the isolation of conessine and total steroidal alkaloids from H. pubescens bark.[1][11]

-

Material Preparation : Air-dry fresh H. pubescens bark at 60°C overnight. Grind the dried bark into a fine powder using a mechanical grinder.

-

Maceration : Macerate the finely powdered bark (e.g., 4 kg) with 95% ethanol (1:2 w/v) at room temperature for 72 hours with occasional agitation.

-

Concentration : Filter the ethanolic extract through Whatman No. 1 filter paper. Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to obtain the crude alcohol extract.

-

Acid-Base Extraction :

-

Suspend the dry extract in methanol and adjust the pH to ~3.0 by the dropwise addition of 2 M hydrochloric acid (HCl).

-

Filter the solution to remove non-alkaloidal precipitates.

-

Basify the acidic filtrate to pH ~9.0 with 2 M sodium hydroxide (NaOH). This will precipitate the total alkaloids.

-

Perform liquid-liquid extraction on the basified solution using chloroform (5 x 400 mL for a 4 kg starting material scale).

-

Pool the chloroform fractions and evaporate to dryness under reduced pressure to yield the total steroidal alkaloid (TSA) fraction.

-

-

Chromatographic Purification of this compound :

-

Prepare a chromatography column with basic alumina as the stationary phase, using a non-polar solvent like n-hexane as the slurry solvent.

-

Dissolve the TSA fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by gradients of ethyl acetate and methanol.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol, 9:1) and visualizing with Dragendorff's reagent.

-

Pool the fractions containing the compound with the Rf value corresponding to a this compound standard.

-

Perform recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound crystals.

-

Caption: Experimental workflow for isolating this compound.

Analytical Quantification by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in extracts. While a specific monograph may not be available, a general method can be developed based on protocols for similar alkaloids.

-

Instrumentation : HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : A gradient or isocratic system of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective. For example, an isocratic mobile phase of Acetonitrile:Water (40:60 v/v) with 0.1% formic acid.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : Steroidal alkaloids lack a strong chromophore, so detection is typically performed at a low wavelength, such as 205 nm .

-

Standard Preparation : Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.

-

Sample Preparation : Accurately weigh the dried extract, dissolve it in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection.

-

Quantification : The concentration of this compound in the sample is determined by comparing its peak area to the linear regression equation derived from the calibration curve of the standard.

Conclusion

This compound is a significant steroidal alkaloid naturally occurring in Holarrhena species. While its isolation and quantification can be achieved through established phytochemical techniques, its complete biosynthetic pathway remains an active area of research. The elucidation of the specific oxidoreductases and aminotransferases responsible for converting the pregnenolone core into the final diamino-alkaloid structure will be critical for future synthetic biology efforts aimed at the sustainable production of this and related pharmacologically active compounds.

References

- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Elucidating steroid alkaloid biosynthesis in Veratrum californicum: production of verazine in Sf9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00031K [pubs.rsc.org]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Discovery and Isolation of Holarrhimine: A Technical Guide

This guide provides an in-depth overview of the history, discovery, and isolation of holarrhimine, a steroidal alkaloid found in the plant Holarrhena antidysenterica. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the experimental protocols for extraction and isolation, presents quantitative data, and visualizes the isolation workflow and a proposed signaling pathway for the compound's biological activity.

Introduction

This compound is a steroidal alkaloid that belongs to the class of conanane alkaloids. It is one of many such compounds isolated from the bark and seeds of Holarrhena antidysenterica (also known as Holarrhena pubescens), a plant traditionally used in Ayurvedic and other indigenous medicine systems for treating dysentery, diarrhea, and other ailments. The chemical formula for this compound is C₂₁H₃₆N₂O. The discovery and elucidation of the structure of this compound and its related alkaloids have been a subject of phytochemical research for many decades, contributing to the understanding of this class of natural products.

Discovery and Sourcing

The initial discovery of alkaloids in Holarrhena antidysenterica dates back to the early 20th century. This compound, along with other significant alkaloids like conessine, isoconessimine, and kurchessine, was isolated from the bark of this plant.[1][2] The plant is a small, deciduous tree found in the dry forests of India and other parts of tropical and subtropical Asia and Africa.[3][4] The bark, known as "Kurchi" or "Tellicherry bark," is the primary source of these alkaloids.[3]

Experimental Protocols

The isolation of this compound from Holarrhena antidysenterica bark involves a multi-step process of extraction, fractionation, and purification. The following is a detailed methodology based on established phytochemical procedures for alkaloid isolation.

Plant Material and Extraction

-

Collection and Preparation : The stem bark of Holarrhena antidysenterica is collected, shade-dried, and pulverized into a coarse powder.

-

Extraction : The powdered bark is subjected to exhaustive extraction, typically using a Soxhlet apparatus or maceration. Methanol is a commonly used solvent for this purpose. Alternatively, initial extraction with a non-polar solvent like petroleum ether can be performed to remove fats and waxes, followed by extraction with a more polar solvent like ethanol or methanol to isolate the alkaloids.

Isolation and Purification

-

Acid-Base Extraction : The crude alcoholic extract is concentrated under reduced pressure. The residue is then acidified with a dilute mineral acid (e.g., 5% hydrochloric acid) to form the water-soluble alkaloid salts. This aqueous acidic solution is then washed with a non-polar solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic impurities.

-

Alkaloid Precipitation : The acidic solution is then made alkaline with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This causes the free alkaloids to precipitate out of the solution.

-

Solvent Extraction of Free Alkaloids : The precipitated alkaloids are then extracted with an organic solvent such as chloroform or a chloroform-ether mixture.

-

Column Chromatography : The concentrated alkaloid fraction is then subjected to column chromatography for separation.

-

Stationary Phase : Silica gel (60-120 mesh) or basic alumina is commonly used.

-

Mobile Phase : A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the concentration of methanol gradually increasing. For instance, elution can begin with pure chloroform, followed by chloroform-methanol mixtures in ratios of 99:1, 98:2, 95:5, and so on.

-

Fraction Collection : Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Crystallization : Fractions containing this compound, as identified by TLC, are combined, and the solvent is evaporated. The residue is then purified by recrystallization from a suitable solvent or solvent mixture, such as acetone or ethyl acetate, to yield pure this compound.

Quantitative Data

The yield of alkaloids from Holarrhena antidysenterica bark can vary. The total alkaloid content is reported to be in the range of 1.5-3.0%, with conessine being the major alkaloid (up to 0.4%). The yield of this compound is reported to be approximately 0.05% of the bark's weight.[1][5]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₃₆N₂O |

| Molecular Weight | 332.53 g/mol |

| Melting Point | Data not consistently available |

| ¹H NMR (CDCl₃, δ ppm) | Specific data for this compound is not readily available in the searched literature. Data for related steroidal alkaloids from the same plant show characteristic signals for steroidal protons and methyl groups. |

| ¹³C NMR (CDCl₃, δ ppm) | Specific data for this compound is not readily available in the searched literature. Characteristic signals for the steroidal skeleton and carbon atoms attached to nitrogen and oxygen would be expected. |

| Mass Spectrometry (m/z) | Specific fragmentation data for this compound is not readily available. GC-MS analysis of the bark extract reveals the presence of numerous alkaloids.[2] |

Note: While specific, complete NMR and MS data for this compound were not found in the available literature, the provided table structure can be populated once such data becomes accessible.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from the bark of Holarrhena antidysenterica.

Caption: Workflow for the isolation of this compound.

Proposed Signaling Pathway for the Biological Activity of this compound

Extracts of Holarrhena antidysenterica have been reported to exhibit effects on gut motility, which are thought to be mediated through interactions with histaminergic and calcium signaling pathways.[2][3] The diagram below illustrates a proposed mechanism of action for this compound based on these findings.

Caption: Proposed signaling pathway for this compound.

Conclusion

This compound is a significant steroidal alkaloid with a long history of study, derived from the medicinally important plant Holarrhena antidysenterica. The isolation of this compound relies on classical phytochemical techniques, including solvent extraction and chromatographic separation. While the broad biological activities of Holarrhena extracts are known, further research is required to fully elucidate the specific pharmacological actions of pure this compound and its precise molecular targets. The information and protocols provided in this guide serve as a comprehensive resource for researchers interested in the further study and potential development of this compound and related compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Holarrhimine

Holarrhimine is a steroidal alkaloid isolated from the bark of the plant Holarrhena antidysenterica (also known as Holarrhena pubescens), a species belonging to the Apocynaceae family.[1] This plant has a long history of use in traditional medicine systems, particularly in Ayurveda, for treating ailments such as dysentery, diarrhea, and other intestinal disorders.[1][2] this compound is one of several bioactive alkaloids, including conessine and conarrhimine, that contribute to the plant's therapeutic effects.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, experimental protocols for its isolation, and its biological activities.

Core Physicochemical Properties

This compound is a complex steroidal molecule with two primary amino groups and a hydroxyl group, which contribute to its chemical reactivity and physical properties. Its structure and fundamental properties have been characterized using various spectroscopic and analytical techniques.[4][5]

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₆N₂O | PubChem |

| Molecular Weight | 332.5 g/mol | PubChem |

| IUPAC Name | [(3S,8R,9S,10R,13R,14S,17S)-3-amino-17-[(1S)-1-aminoethyl]-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-13-yl]methanol | PubChem |

| CAS Number | 468-31-5 | PubChem |

| Melting Point | 182-183 °C | Siddiqui & Pillay, 1932 |

| Solubility | Sparingly soluble in cold water and alcohol; fairly soluble in hot alcohol. | Siddiqui & Pillay, 1932 |

| Optical Rotation | [α]D = -11° (c=1, absolute alcohol) | Siddiqui & Pillay, 1932 |

| [α]D = -14° (c=1, chloroform) | Siddiqui & Pillay, 1932 |

Spectral and Analytical Characterization

The structural elucidation of this compound and its related alkaloids relies on a combination of modern spectroscopic methods. While detailed spectral data for this compound itself is not extensively published, the characterization of new steroidal alkaloids from Holarrhena antidysenterica consistently employs a standard set of analytical techniques.[4][5][6]

Table 2: Spectroscopic Methods for Characterization

| Technique | Purpose in Alkaloid Characterization |

| Mass Spectrometry (MS) | Determines the molecular weight and formula of the compound. High-Resolution Mass Spectrometry (HRMS) provides exact mass for formula confirmation.[6][7] Fragmentation patterns help in elucidating the core structure and identifying functional groups.[8][9] |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups such as hydroxyl (-OH), amine (-NH), and C-H bonds, based on their characteristic absorption frequencies.[7][10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H-NMR helps to determine the number and environment of hydrogen atoms, while ¹³C-NMR provides information on the carbon skeleton.[5][11] 2D-NMR techniques (e.g., COSY, HMQC, HMBC) are used to establish connectivity between atoms and confirm the final structure.[7] |

Experimental Protocols: Isolation and Purification

This compound is naturally occurring in the stem bark of Holarrhena antidysenterica. The following is a generalized protocol for its extraction and isolation based on methodologies reported in the literature.[7][12]

Methodology

-

Preparation of Plant Material : The fresh stem bark of H. antidysenterica is collected, cleaned, and sun-dried. The dried bark is then ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Alkaloid Extraction :

-

The powdered bark is typically moistened with an aqueous alkaline solution, such as 10% aqueous ammonia, to liberate the free base form of the alkaloids.

-

The treated powder is then subjected to solvent extraction. Common methods include maceration with ethyl acetate or exhaustive extraction with ethanol in a Soxhlet apparatus.[5]

-

-

Purification and Isolation :

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

This residue is then subjected to further purification using chromatographic techniques. Flash column chromatography on silica gel is a common method.[7]

-

A typical elution gradient involves starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃-MeOH mixtures of 9.5:0.5, 8.8:1.2).[7]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing this compound are combined, and the pure compound can be obtained by crystallization from a suitable solvent, such as hot alcohol.

-

Biological Activity and Signaling Pathways

While specific signaling pathways for pure this compound are not extensively detailed, the pharmacological activities of Holarrhena antidysenterica extracts, which contain this compound as a key constituent, have been investigated. The plant is most renowned for its use in treating gastrointestinal issues like diarrhea and dysentery.[13][14]

Studies on the crude hydro-alcoholic extract of the plant suggest a dual mechanism of action on gut motility.[15] This involves both gut stimulant (spasmogenic) and gut relaxant (spasmolytic) effects. The spasmogenic activity is reportedly mediated through the activation of histaminergic receptors, while the spasmolytic effect is attributed to the blockade of Ca²⁺ (calcium ion) channels.[2][13][15] This dual action provides a rationale for its traditional use in normalizing gut function in conditions like diarrhea.[13]

Additionally, various alkaloids from H. antidysenterica have shown a range of other biological activities, including antibacterial, antimalarial, and analgesic properties.[2][14][15] The analgesic effects are proposed to be mediated through prostaglandin pathways.[2]

References

- 1. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Holarrhena - Explore the Science & Experts | ideXlab [idexlab.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Steroidal alkaloids from Holarrhena antidysenterica (L.) WALL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. html.rhhz.net [html.rhhz.net]

- 9. Liquid Chromatography Coupled with Linear Ion Trap Hybrid OrbitrapMass Spectrometry for Determination of Alkaloids in Sinomeniumacutum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A 1H- and 13C-NMR study of seven ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Alkaloids of Holarrhena Antidysenterica Part I. Three New Alkaloids from the Bark of Indian Holarrhena and New Methods of Isolation and Further Purification of Conessine. [zenodo.org]

- 13. jddtonline.info [jddtonline.info]

- 14. rjptonline.org [rjptonline.org]

- 15. Review of Holarrhena antidysenterica (L.) Wall. ex A. DC.: Pharmacognostic, Pharmacological, and Toxicological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Holarrhimine and Related Steroidal Alkaloids in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Holarrhimine and its related aminosteroidal alkaloids derived from plants of the Holarrhena genus. While direct experimental data on purified this compound is limited, this document synthesizes the available research on the broader class of Holarrhena alkaloids to infer its biological activities and molecular targets. The primary focus is on the experimentally validated mechanism of acetylcholinesterase inhibition and a computationally predicted interaction with guanylyl cyclase C.

Introduction to this compound and Holarrhena Alkaloids

This compound is a steroidal alkaloid found in the bark and seeds of plants belonging to the Holarrhena genus, such as Holarrhena pubescens (also known as Holarrhena antidysenterica)[1][2]. Traditionally, extracts from these plants have been used in Ayurvedic and other indigenous medicine systems to treat a variety of ailments including dysentery, diarrhea, fever, and inflammatory conditions[1][3]. The therapeutic effects of these extracts are attributed to a complex mixture of steroidal alkaloids, with conessine being one of the most abundant and well-studied[2]. This compound is part of this family of compounds, which are characterized by a steroid nucleus with one or more nitrogen-containing functional groups[4]. Due to the shared structural features among these alkaloids, it is plausible that they exhibit similar mechanisms of action.

Acetylcholinesterase Inhibition: A Primary Mechanism of Action

The most significant, experimentally validated mechanism of action for several Holarrhena steroidal alkaloids is the inhibition of acetylcholinesterase (AChE)[5][6]. AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This mechanism is the basis for the therapeutic effects of drugs used in the management of Alzheimer's disease and other neurological conditions[6].

Quantitative Data on Acetylcholinesterase Inhibition

Multiple studies have isolated various steroidal alkaloids from Holarrhena species and quantified their AChE inhibitory activity. The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below. It is important to note that while this compound is a known constituent of these plants, its specific AChE inhibitory activity has not been reported in the reviewed literature.

| Compound | Source Organism | IC50 (µM) | Reference |

| Mokluangin A | Holarrhena pubescens | 1.44 | [5] |

| Mokluangin B | Holarrhena pubescens | 4.09 | [5] |

| Mokluangin C | Holarrhena pubescens | 3.48 | [5] |

| Antidysentericine | Holarrhena pubescens | 23.22 | [5] |

| Conessimine | Holarrhena antidysenterica | 4 | [6] |

| Conessine | Holarrhena antidysenterica | 4 to 28 | [6] |

| Conarrhimin | Holarrhena antidysenterica | Data not provided | [6] |

| Conimin | Holarrhena antidysenterica | Data not provided | [6] |

| Isoconessimine | Holarrhena antidysenterica | Inactive | [6] |

| This compound | Holarrhena spp. | Not Reported |

Mode of Inhibition and Molecular Interactions

Kinetic studies on conessimine have revealed a reversible and non-competitive mode of AChE inhibition[6]. Molecular docking studies suggest that these steroidal alkaloids bind within the aromatic gorge of the AChE enzyme[5]. The binding is primarily stabilized by hydrophobic interactions and hydrogen bonds. The substituents at the C-3 position of the steroid nucleus appear to be crucial for the inhibitory activity[5].

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of AChE inhibition by Holarrhena alkaloids and its effect on cholinergic signaling.

Predicted Interaction with Guanylyl Cyclase C: An Antidiarrheal Mechanism

The traditional use of Holarrhena species for treating diarrhea may be explained by a predicted interaction of its steroidal alkaloids with guanylyl cyclase C (GC-C)[7]. GC-C is a receptor found on the surface of intestinal epithelial cells. Its activation by bacterial enterotoxins, such as the heat-stable enterotoxin (STa) from E. coli, leads to an increase in intracellular cyclic GMP (cGMP). This cascade ultimately results in the efflux of chloride ions and water into the intestinal lumen, causing secretory diarrhea[7].

In Silico Docking Studies

An in silico study performed molecular docking of several Holarrhena alkaloids to the extracellular domain of GC-C to investigate their potential to block STa binding[7][8]. While this compound itself was not included in this specific study, related compounds were. The binding energies from this predictive study are presented below.

| Compound | Source Organism | Predicted Binding Energy (kcal/mol) | Reference |

| Holanamine | Holarrhena pubescens | -8.44 | [7] |

| Holadysenterine | Holarrhena pubescens | -8.06 | [7] |

| Pubescine | Holarrhena pubescens | -8.05 | [7] |

| Kurchessine | Holarrhena pubescens | -8.52 | [7] |

| Holadienine | Holarrhena pubescens | -8.54 | [7] |

| Conessimine | Holarrhena pubescens | -8.59 | [7] |

| Conessine | Holarrhena pubescens | -9.00 | [7] |

| Isoconessimine | Holarrhena pubescens | -9.05 | [7] |

| Kurchine | Holarrhena pubescens | -9.05 | [7] |

These results suggest that Holarrhena alkaloids may have a strong affinity for the GC-C receptor, potentially acting as antagonists to prevent toxin-induced diarrhea. However, it is crucial to emphasize that these findings are based on computational models and await experimental validation through in vitro binding assays and in vivo studies[7].

Proposed Signaling Pathway for Antidiarrheal Activity

The following diagram illustrates the proposed mechanism by which Holarrhena alkaloids may exert their antidiarrheal effects through the inhibition of the GC-C signaling pathway.

Experimental Protocols

General Alkaloid Extraction and Isolation

The following is a generalized protocol for the extraction and isolation of steroidal alkaloids from Holarrhena bark, based on methodologies described in the literature[6][9].

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The AChE inhibitory activity of the isolated compounds is typically determined using a modified Ellman's method in a 96-well microplate format[6][10][11].

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)

-

Test compound solution (dissolved in a suitable solvent like ethanol or DMSO)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM)

-

Acetylthiocholine iodide (ATCI) solution (e.g., 14 mM)

-

5% Sodium dodecyl sulfate (SDS) to stop the reaction

Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the AChE solution to each well.

-

Incubate the plate at 25°C for 10 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

Shake the plate for 1 minute.

-

After a 10-minute incubation, stop the reaction by adding 20 µL of 5% SDS.

-

Measure the absorbance at 412 nm using a microplate reader.

-

A control well containing the solvent instead of the test compound is included.

-

The percentage of AChE inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value is determined by performing the assay with a range of inhibitor concentrations and analyzing the dose-response curve.

Molecular Docking Protocol for Holarrhena Alkaloids

The following is a generalized workflow for in silico molecular docking studies, as described for Holarrhena alkaloids with GC-C and AChE[7][12].

Software:

-

Molecular modeling software (e.g., ChemSketch, OpenBabel) for ligand preparation.

-

Docking software (e.g., AutoDock, MOE-Dock).

-

Visualization software (e.g., Discovery Studio Visualizer, PyMOL).

Procedure:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., AChE, GC-C) from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.

-

-

Ligand Preparation:

-

Draw the 2D structures of the alkaloids (e.g., this compound, conessine) and convert them to 3D structures.

-

Perform energy minimization of the ligand structures.

-

-

Docking Simulation:

-

Define the binding site on the target protein, typically based on the location of a known ligand or a predicted active site.

-

Set up a grid box around the binding site to define the search space for the ligand.

-

Run the docking algorithm (e.g., Lamarckian genetic algorithm in AutoDock) to generate multiple binding poses of the ligand in the protein's active site.

-

-

Analysis of Results:

-

Rank the generated poses based on their predicted binding energies (docking scores).

-

Analyze the best-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.

-

Conclusion and Future Directions

The available scientific evidence strongly suggests that a primary mechanism of action for steroidal alkaloids from the Holarrhena genus, which includes this compound, is the inhibition of acetylcholinesterase. This activity provides a pharmacological basis for the traditional uses of these plants and suggests their potential for the development of new therapeutics for neurological disorders. Furthermore, in silico studies have proposed a plausible mechanism for their antidiarrheal effects through the inhibition of guanylyl cyclase C, although this requires experimental confirmation.

A significant gap in the current knowledge is the lack of specific biological data for purified this compound. Future research should focus on the isolation and pharmacological characterization of this compound to determine its specific IC50 value for AChE and to validate its predicted interaction with GC-C through in vitro binding and cell-based assays. Such studies will be crucial for fully elucidating the therapeutic potential of this specific alkaloid.

References

- 1. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. jddtonline.info [jddtonline.info]

- 4. researchgate.net [researchgate.net]

- 5. Acetylcholinesterase inhibitory activity and molecular docking study of steroidal alkaloids from Holarrhena pubescens barks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steroidal alkaloids from Holarrhena antidysenterica as acetylcholinesterase inhibitors and the investigation for structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In Silico Prediction, Molecular Docking and Dynamics Studies of Steroidal Alkaloids of Holarrhena pubescens Wall. ex G. Don to Guanylyl Cyclase C: Implications in Designing of Novel Antidiarrheal Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Molecular Docking of Isolated Alkaloids for Possible α-Glucosidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Holarrhimine: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of holarrhimine, a steroidal alkaloid derived from the medicinal plant Holarrhena pubescens. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents available quantitative data for related compounds, outlines detailed experimental protocols, and visualizes key biological pathways and workflows.

This compound is a constituent of Holarrhena pubescens (also known as Holarrhena antidysenterica), a plant with a rich history in traditional medicine, particularly Ayurveda.[1][2] The plant is a source of numerous steroidal alkaloids, which are believed to be responsible for its wide array of pharmacological effects, including antimicrobial, antidiarrheal, anti-inflammatory, cytotoxic, and enzyme-inhibiting properties.[2][3] While research has often focused on the more abundant alkaloid, conessine, this compound is emerging as a compound of significant interest.[4]

Diverse Biological Activities

The therapeutic potential of this compound is inferred from the activities of H. pubescens extracts and its isolated alkaloids. Key areas of biological activity include:

-

Antimicrobial Effects: Extracts of H. pubescens and its alkaloids have shown potent activity against a variety of pathogenic bacteria and fungi.[5][6][7] The steroidal alkaloid structure is considered crucial for this antimicrobial action.

-

Cytotoxic Potential: Preliminary studies on Holarrhena extracts suggest that its steroidal alkaloids, including this compound, may possess cytotoxic properties against cancer cell lines, warranting further investigation.

-

Enzyme Inhibition: A significant area of interest is the ability of steroidal alkaloids from H. pubescens to inhibit acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[8][9] Related compounds have demonstrated potent AChE inhibition, suggesting a similar potential for this compound.

-

Gastrointestinal Modulation: Crude extracts of the plant exhibit both stimulant and relaxant effects on gut smooth muscle.[10] These actions are thought to be mediated through the activation of histamine receptors and the blockade of calcium channels, respectively, providing a scientific basis for its traditional use in digestive disorders.[10]

Quantitative Data Insights

While specific quantitative data for this compound remains limited, the following tables provide context from closely related compounds found in Holarrhena pubescens.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Steroidal Alkaloids from Holarrhena pubescens

| Compound | IC50 (µM) |

|---|---|

| Mokluangin A | 4.09 |

| Mokluangin B | 1.44 |

| Mokluangin C | 23.22 |

| Antidysentericine | 1.98 |

Table 2: Antimicrobial Activity of Alkaloids from Holarrhena species

| Compound | Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Conessine | Micrococcus luteus ATCC 9341 | 15.6 µ g/disc |

| Holarrifine-24-ol | Shigella dysenteriae | 20 µg |

Key Experimental Protocols

This guide details standardized methodologies that can be adapted for the investigation of this compound's biological activities.

Isolation of this compound: A multi-step process involving ethanolic extraction of the plant bark, followed by acid-base fractionation to isolate the alkaloids.[11] Further purification is achieved through column chromatography and high-performance liquid chromatography (HPLC).[4]

Acetylcholinesterase (AChE) Inhibition Assay: The Ellman's method provides a reliable spectrophotometric means to quantify AChE inhibition by measuring the enzymatic hydrolysis of acetylthiocholine.[12][13]

Antimicrobial Susceptibility Testing: The agar well diffusion method is a standard technique to assess the ability of this compound to inhibit the growth of various bacteria and fungi.[14]

Cytotoxicity Assay: The MTT assay is a widely used colorimetric method to determine the cytotoxic effects of a compound on cell lines by measuring the metabolic activity of viable cells.

Visualizing the Science: Workflows and Pathways

To facilitate a deeper understanding, this guide includes diagrams illustrating key processes.

Caption: Experimental workflow for the isolation and biological screening of this compound.

Caption: Proposed dualistic mechanism of this compound on gut motility.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Future Directions

This compound stands out as a natural compound with considerable therapeutic promise. The breadth of biological activities associated with its structural class underscores the need for focused research to elucidate its specific pharmacological profile. Future investigations should aim to isolate this compound in larger quantities to enable comprehensive in vitro and in vivo studies, determine its precise mechanisms of action, and rigorously evaluate its safety and efficacy. The information compiled in this guide serves as a foundational resource to stimulate and support these future research endeavors in the field of natural product-based drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of antimicrobial, free radical scavenging, and anti-inflammatory activities of Holarrhena pubescens (Buch.-Ham.) Wall. seeds using in vitro methods and evaluation of antiarthritic potential using an in vivo method [herbmedpharmacol.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity of the methanolic bark extract of Holarrhena pubescens (Buch. Ham), its fractions and the pure compound conessine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Acetylcholinesterase inhibitory activity and molecular docking study of steroidal alkaloids from Holarrhena pubescens barks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Review of Holarrhena antidysenterica (L.) Wall. ex A. DC.: Pharmacognostic, Pharmacological, and Toxicological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anthelmintic efficacy of Holarrhena pubescens against Raillietina spp. of domestic fowl through ultrastructural, histochemical, biochemical and GLCM analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In-vitro antioxidant potential and acetylcholinesterase inhibitory effect of Ficus benghalensis aerial root extract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Holarrhimine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Holarrhimine, a steroidal alkaloid isolated from plants of the Holarrhena genus, notably Holarrhena antidysenterica, has garnered significant scientific interest due to its diverse pharmacological activities. Traditionally used in Ayurvedic medicine for treating dysentery, diarrhea, and other ailments, modern research has begun to unravel the scientific basis for these therapeutic effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, presenting key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Introduction to this compound

This compound belongs to the conanine class of steroidal alkaloids, characterized by a pregnane-type steroid nucleus with nitrogen-containing rings. It is a key bioactive constituent of Holarrhena antidysenterica (also known as Holarrhena pubescens), a plant widely distributed in tropical and subtropical regions of Asia and Africa.[1][2] The traditional use of this plant for gastrointestinal disorders has prompted extensive phytochemical and pharmacological investigations, identifying this compound and a series of related alkaloids, such as conessine, isoconessimine, and conkurchicine, as the primary active principles.[3][4][5] This guide will focus on the known pharmacological properties of this compound and the synthetic and biological exploration of its derivatives.

Pharmacological Activities of this compound and Related Alkaloids

The pharmacological effects of this compound and its congeners are broad, encompassing antimicrobial, antidiarrheal, anti-inflammatory, and antidiabetic properties. The majority of the available quantitative data pertains to the most abundant alkaloid, conessine, and crude extracts of H. antidysenterica.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound-related compounds. It is important to note that specific quantitative data for this compound itself is limited in publicly accessible literature.

| Compound/Extract | Assay | Target/Organism | Activity | Reference |

| Conessine | Antiplasmodial | Plasmodium falciparum (schizont maturation) | IC50: 1.9 µg/mL | [2] |

| Conessine | Antiplasmodial | Plasmodium falciparum (parasitic LDH assay) | IC50: 1.3 µg/mL | [2] |

| Conessine | Cytotoxicity | L6 rat skeletal muscle myoblasts | IC50: 14 µg/mL | [2] |

| Connesimine | Acetylcholinesterase Inhibition | - | IC50: 4 µg/mL | [6] |

| Alcoholic extract of H. antidysenterica seeds | Acetylcholinesterase Inhibition | - | IC50: 6.1 µg/mL | [6] |

| Alcoholic and aqueous extracts of H. antidysenterica stem bark | Antibacterial | Various enteric pathogens | Effective at 200 mg/mL | [6] |

Table 1: In Vitro Activity of this compound-Related Compounds and Extracts

| Compound/Extract | Animal Model | Activity | Dose | Reference |

| Ethanolic extract of H. antidysenterica leaves | Alloxan and streptozotocin-induced diabetic rats | Antidiabetic | 400 mg/kg BW | [2] |

| Ethanolic extract of H. antidysenterica seeds | Castor oil-induced diarrhea in rats | Antidiarrheal | 200 and 400 mg/kg | [2] |

| Crude hydro-alcoholic extract of H. antidysenterica | Isolated Guinea pig ileum | Gut stimulant and relaxant activities | - | [6] |

Table 2: In Vivo Activity of Holarrhena antidysenterica Extracts

Synthesis of this compound Derivatives

One notable example is the synthesis of stereoisomers of kurchamine (3β,20α-diamino-pregn-5-ene), an alkaloid structurally similar to this compound.[7] The general approach involves utilizing a commercially available steroid precursor, such as 16-dehydropregnenolone acetate (16-DPA), and introducing amino functionalities at the C-3 and C-20 positions through a series of chemical transformations.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of aminosteroidal alkaloids, which can be adapted for the derivatization of this compound.

Caption: Generalized synthetic scheme for this compound derivatives.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of action for this compound are not fully elucidated. However, studies on crude extracts of H. antidysenterica provide insights into its potential biological targets. The antidiarrheal and spasmolytic effects are attributed to a dual mechanism involving histamine receptor activation and calcium channel blockade.[4][6]

Proposed Signaling Pathway for Gut Motility Modulation

The following diagram illustrates the proposed signaling pathway for the modulation of gut motility by Holarrhena alkaloids.

Caption: Dual signaling pathways for gut motility modulation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for key experiments cited in the literature.

Bioassay-Directed Fractionation

This technique is fundamental for isolating bioactive compounds from a complex mixture.

Caption: Workflow for isolating bioactive compounds.

Methodology:

-

Extraction: The dried and powdered plant material (e.g., stem bark of H. antidysenterica) is extracted with a suitable solvent (e.g., ethanol or methanol) using maceration or Soxhlet extraction.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to yield different fractions.

-

Bioassay: Each fraction is tested for the desired biological activity (e.g., antimicrobial, anti-inflammatory).

-

Isolation: The most active fraction is subjected to further chromatographic separation (e.g., column chromatography over silica gel, preparative HPLC) to isolate pure compounds.

-

Structure Elucidation: The structure of the isolated pure compounds is determined using spectroscopic techniques (e.g., NMR, Mass Spectrometry).

-

Confirmation of Activity: The pure compounds are then tested in the bioassay to confirm their activity and determine quantitative parameters like IC50.

Antimicrobial Susceptibility Testing

Methodology (Broth Microdilution Method):

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The test compound (e.g., this compound derivative) is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with a wide array of pharmacological activities. While traditional use and preliminary scientific studies have laid a strong foundation, further research is imperative to fully realize their therapeutic potential. Future efforts should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To understand the relationship between the chemical structure of this compound derivatives and their biological activity.

-

Elucidation of specific molecular targets and signaling pathways: To gain a deeper understanding of their mechanism of action.

-

Preclinical and clinical development: To evaluate the safety and efficacy of the most promising derivatives in animal models and eventually in humans.

This technical guide provides a consolidated resource to aid in these future research and development endeavors. The continued exploration of this compound and its chemical space holds the potential for the discovery of novel therapeutic agents for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. jddtonline.info [jddtonline.info]

- 5. Bioactive steroidal alkaloids from Solanum umbelliferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review of Holarrhena antidysenterica (L.) Wall. ex A. DC.: Pharmacognostic, Pharmacological, and Toxicological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Holarrhimine in Traditional Medicine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Holarrhimine, a steroidal alkaloid isolated from Holarrhena pubescens (syn. Holarrhena antidysenterica), plays a significant role within various traditional medicine systems, most notably Ayurveda, Unani, and traditional Chinese medicine.[1][2] Historically, extracts of H. pubescens, rich in this compound and other related alkaloids, have been a cornerstone for treating gastrointestinal ailments, particularly dysentery and diarrhea.[1][2][3] Modern pharmacological studies have begun to validate these traditional uses, demonstrating the potent antimicrobial, antidiarrheal, and anti-inflammatory properties of the plant's extracts. This technical guide provides an in-depth analysis of this compound's role in traditional medicine, presenting available quantitative data, detailed experimental protocols from relevant studies, and a visualization of the proposed and known signaling pathways associated with the bioactivity of Holarrhena alkaloids. The information is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a scientific foundation for the ethnobotanical uses of this important medicinal compound.

Traditional Uses of Holarrhena pubescens

The application of Holarrhena pubescens, commonly known as "Kutaja" in Ayurveda, spans various traditional healing practices for the management of a multitude of health conditions. The bark and seeds are the most frequently utilized parts of the plant.

The primary traditional applications include:

-

Gastrointestinal Disorders: The most well-documented use is in the treatment of amoebic dysentery, diarrhea, and other intestinal infections.[1][2][3]

-

Inflammatory Conditions: It is also employed for its anti-inflammatory properties in conditions like inflammatory bowel disease.

-

Anthelmintic: Traditional systems use the seeds as an anthelmintic to expel parasitic worms.[1]

-

Other Uses: Various traditional systems also report its use for conditions such as malaria, asthma, bronchitis, and skin diseases.[1][3]

Phytochemical Composition and Quantitative Data

Holarrhena pubescens is rich in a variety of phytochemicals, with steroidal alkaloids being the most prominent. This compound is one of the key alkaloids, alongside conessine, isoconessine, and conessimine. The quantitative composition of these active constituents can vary based on the plant part, geographical location, and time of harvest.

Table 1: Phytochemical Content of Holarrhena antidysenterica

| Phytochemical | Plant Part | Method of Analysis | Result | Reference |

| Total Alkaloids | Trunk Bark | Gravimetric | 2.25 ± 0.06% | [4] |

| Total Alkaloids | Leaves | Gravimetric | 1.21 ± 0.03% | [4] |

| Total Phenols | Trunk Bark | Spectrophotometry | 7.51 ± 0.12% | [4] |

| Total Flavonoids | Trunk Bark | Spectrophotometry | 0.19 ± 0.09% | [4] |

| Tannins | Trunk Bark | Titration | 8.61 ± 0.10% | [4] |

Table 2: In Vitro Antimicrobial Activity of Holarrhena antidysenterica Bark Extracts

| Extract | Microorganism | Method | Result (MIC) | Reference |

| Ethanolic | Shigella boydii | Microdilution | 250-500 µg/ml | [2] |

| Aqueous | Shigella sonnei | Microdilution | 250-500 µg/ml | [2] |

| Ethanolic | Shigella flexneri | Microdilution | 250-500 µg/ml | [2] |

| Aqueous | Shigella dysenteriae | Microdilution | Moderate Activity | [2] |

Table 3: In Vivo Antidiarrheal Activity of Ethanolic Seed Extract of Holarrhena antidysenterica in Rats

| Model | Dose | Parameter | Result | Reference |

| Castor oil-induced diarrhea | 200 mg/kg | Inhibition of defecation | 52.27 ± 3.28% | [5] |

| Castor oil-induced diarrhea | 400 mg/kg | Inhibition of defecation | Significant reduction | [5] |

| E. coli-induced diarrhea | 200 mg/kg | Fecal consistency & body weight | Significant improvement | [5] |

| E. coli-induced diarrhea | 400 mg/kg | Fecal consistency & body weight | Significant improvement | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the extraction, phytochemical analysis, and pharmacological evaluation of Holarrhena antidysenterica.

Preparation of Plant Extracts

3.1.1. Ethanolic Extraction (Soxhlet)

-

Plant Material: Shade-dried and coarsely powdered bark of Holarrhena antidysenterica.

-

Apparatus: Soxhlet extractor.

-

Solvent: Ethanol (95%).

-

Procedure:

-

A known quantity of the powdered bark is packed into the thimble of the Soxhlet apparatus.

-

The apparatus is fitted with a condenser and a flask containing ethanol.

-

The solvent is heated to its boiling point. The vapor travels up to the condenser, where it is cooled and drips back onto the plant material.

-

The solvent fills the thimble and extracts the phytochemicals. Once the solvent reaches the top of the siphon tube, it is siphoned back into the flask.

-

This process is repeated for a specified number of cycles (e.g., 12-15 cycles) to ensure complete extraction.[5]

-

The resulting extract is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 41°C).[5]

-

The concentrated extract is dried to a powder and stored at a low temperature (e.g., 2-4°C) for further analysis.[5]

-

3.1.2. Aqueous Extraction (Cold Maceration)

-

Plant Material: Powdered root of Holarrhena antidysenterica.

-

Solvent: Distilled water.

-

Procedure:

-

A specific amount of the root powder (e.g., 10g) is immersed in an aqueous solution in a flask.

-

The mixture is left to macerate for an extended period (e.g., 7 days) at room temperature with occasional shaking.

-

After the maceration period, the mixture is filtered to obtain the clear filtrate.

-

The filtrate is concentrated using vacuum distillation.

-

The concentrated extract is then dried in an oven at a controlled temperature (e.g., 60°C).

-

The dried extract is stored in a desiccator to remove excess moisture before use.[6]

-

Qualitative Phytochemical Analysis

The prepared extracts are subjected to a series of chemical tests to identify the presence of major classes of phytochemicals.

-

Test for Alkaloids:

-

Dragendorff’s Test: To a few ml of the extract, a few drops of Dragendorff’s reagent are added. The formation of a reddish-brown precipitate indicates the presence of alkaloids.

-

Mayer’s Test: The extract is treated with Mayer’s reagent. A creamy white precipitate indicates the presence of alkaloids.

-

-

Test for Flavonoids:

-

Shinoda Test: To the extract, a few fragments of magnesium ribbon are added, followed by concentrated hydrochloric acid. The appearance of a pink to magenta color indicates the presence of flavonoids.

-

-

Test for Tannins and Phenolic Compounds:

-

Ferric Chloride Test: A few drops of ferric chloride solution are added to the extract. The formation of a dark green or blue-black color indicates the presence of tannins and phenolic compounds.

-

-

Test for Saponins:

-

Froth Test: The extract is diluted with water and shaken vigorously. The formation of a persistent froth indicates the presence of saponins.

-

-

Test for Steroids:

-

Salkowski Test: The extract is mixed with chloroform, and concentrated sulfuric acid is carefully added along the sides of the test tube. A reddish-brown ring at the interface indicates the presence of a steroidal ring.

-

In Vivo Antidiarrheal Activity Assessment

3.3.1. Castor Oil-Induced Diarrhea Model in Rats

-

Animals: Wistar albino rats of either sex.

-

Grouping: Animals are divided into several groups:

-

Group I: Negative control (vehicle, e.g., normal saline).

-

Group II: Positive control (castor oil).

-

Group III: Standard drug (e.g., Loperamide).

-

Groups IV, V, VI: Test extract at different doses (e.g., 100, 200, 400 mg/kg body weight).[5]

-

-

Procedure:

-

Animals are fasted for a specific period (e.g., 18 hours) with free access to water.

-

The respective treatments (vehicle, standard drug, or test extract) are administered orally.

-

After a set time (e.g., 1 hour), diarrhea is induced by oral administration of castor oil (e.g., 1 ml/rat).[5]

-

The animals are then observed for a defined period (e.g., 4 hours) for the frequency and consistency of fecal output.

-

The percentage inhibition of defecation is calculated for each group compared to the positive control.

-

3.3.2. Escherichia coli-Induced Diarrhea Model in Rats

-

Animals: Wistar albino rats.

-

Grouping: Similar to the castor oil model, with a standard antibiotic group (e.g., Gentamicin) instead of an anti-motility drug.[5]

-

Procedure:

-

Animals receive their respective treatments for a few days (e.g., 3 days).[5]

-

An enterotoxigenic strain of E. coli is administered orally to all groups except the negative control to induce diarrhea.

-

The animals are observed for changes in fecal consistency and body weight over a period of time (e.g., 3 days).[5]

-

The effectiveness of the extract is determined by its ability to prevent weight loss and normalize stool consistency compared to the positive control.

-

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways of isolated this compound are not yet fully elucidated, studies on the crude extracts of Holarrhena antidysenterica and the closely related alkaloid, conessine, provide insights into the potential mechanisms of action.

Proposed Mechanism of Action for Holarrhena antidysenterica Extract

The antidiarrheal and spasmolytic effects of the crude extract are thought to be mediated through a dual mechanism involving both histaminergic and calcium channel blocking pathways.

References

- 1. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. jddtonline.info [jddtonline.info]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Holarrhimine molecular formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Holarrhimine, a steroidal alkaloid primarily isolated from the bark of Holarrhena antidysenterica, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and explores its potential therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a C-21 steroidal alkaloid with the following key characteristics:

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₆N₂O | [1] |

| Molecular Weight | 332.5 g/mol | [1] |

| IUPAC Name | [(3S,8R,9S,10R,13R,14S,17S)-3-amino-17-[(1S)-1-aminoethyl]-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-13-yl]methanol | [1] |

| CAS Number | 468-31-5 | [1] |

Biological Activities and Potential Therapeutic Applications

This compound is one of several alkaloids found in Holarrhena antidysenterica, a plant with a long history of use in traditional medicine for treating conditions like dysentery, diarrhea, and other intestinal ailments.[2][3] The biological activities of this compound and related alkaloids from this plant are subjects of ongoing research.

Antibacterial Activity

Extracts of Holarrhena antidysenterica, containing this compound and other alkaloids, have demonstrated significant antibacterial properties.[4][5][6] Studies have shown efficacy against a range of pathogenic bacteria.[4][5][6] The total alkaloidal extract from the seeds of H. antidysenterica has shown potent activity, and isolated alkaloids have exhibited synergistic effects with conventional antibiotics like penicillin and vancomycin against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA).[4]

Anti-inflammatory Effects

Research suggests that extracts from Holarrhena antidysenterica possess anti-inflammatory properties.[7][8][9] The proposed mechanism for the anti-inflammatory action of the methanolic leaf extract involves the inhibition of prostaglandin synthesis.[7]

Hypotensive Activity

Certain alkaloids isolated from Holarrhena pubescens have been shown to cause a dose-dependent decrease in blood pressure in animal models. Interestingly, the hypotensive mechanism of these steroidal alkaloids appears to be distinct from that of acetylcholine.

Experimental Protocols

Extraction and Isolation of this compound from Holarrhena antidysenterica Bark

While a definitive, universally standardized protocol for the isolation of this compound is not available, the following is a generalized methodology based on common alkaloid extraction techniques from plant materials. This protocol should be optimized based on the specific plant material and laboratory conditions.

Workflow for this compound Isolation

Caption: Generalized workflow for the extraction and isolation of this compound.

Methodology:

-

Preparation of Plant Material: The bark of Holarrhena antidysenterica is collected, shade-dried, and ground into a fine powder.

-

Extraction: The powdered bark is subjected to Soxhlet extraction with a suitable solvent, such as methanol, to extract the alkaloids and other phytochemicals.

-

Acid-Base Extraction for Alkaloid Enrichment:

-

The crude extract is concentrated under reduced pressure.

-

The residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

This acidic solution is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove neutral and weakly basic compounds.

-

The aqueous layer containing the protonated alkaloids is then made basic (e.g., with ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The free alkaloids are then extracted with an immiscible organic solvent, such as chloroform or dichloromethane.

-

-

Chromatographic Purification:

-

The organic extract containing the crude alkaloids is dried over anhydrous sodium sulfate and concentrated.

-

The crude alkaloid mixture is then subjected to column chromatography over silica gel or alumina.

-

Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Final Purification: Fractions rich in this compound may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Antibacterial Susceptibility Testing

The following is a general protocol for assessing the antibacterial activity of this compound using the agar well diffusion method.

Workflow for Antibacterial Assay

Caption: Experimental workflow for the agar well diffusion antibacterial assay.

Methodology:

-

Preparation of Bacterial Culture: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Agar Plate Inoculation: The surface of a sterile Mueller-Hinton agar plate is uniformly swabbed with the bacterial inoculum.

-

Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

-

Sample Application: A known concentration of this compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells. A negative control (solvent alone) and a positive control (a standard antibiotic) are also included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement and Interpretation: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Signaling Pathways and Mechanisms of Action (Hypothesized)

The precise molecular signaling pathways of this compound are not yet fully elucidated. However, based on the activities of extracts from Holarrhena antidysenterica, some potential mechanisms can be proposed.

Potential Anti-inflammatory Signaling Pathway

The reported anti-inflammatory activity of H. antidysenterica extracts is suggested to be mediated through the inhibition of prostaglandin synthesis.[7] Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes.

Caption: Hypothesized anti-inflammatory mechanism of this compound via COX inhibition.

Conclusion

This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of infectious and inflammatory diseases. Further research is warranted to fully elucidate its mechanisms of action, establish its safety and efficacy profiles, and explore its full therapeutic potential. This guide provides a foundational resource to aid researchers in these endeavors.

References

- 1. Steroidal alkaloids from Holarrhena antidysenterica as acetylcholinesterase inhibitors and the investigation for structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of Holarrhena antidysenterica (L.) Wall. ex A. DC.: Pharmacognostic, Pharmacological, and Toxicological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Comparison of Alternative Methods for the Purification of Adalimumab Directly from Harvested Cell Culture Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. phytojournal.com [phytojournal.com]

An In-depth Technical Guide to Holarrhimine and its Relationship with Conessine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Holarrhimine and conessine are structurally related steroidal alkaloids isolated from plants of the Holarrhena genus, most notably Holarrhena antidysenterica and Holarrhena pubescens. These plants have a long history of use in traditional medicine, particularly for treating dysentery and other gastrointestinal ailments. Conessine, the more abundant and extensively studied of the two, is a potent histamine H3 receptor antagonist and exhibits a range of pharmacological activities, including anti-malarial, anti-bacterial, and chemo-sensitizing properties. This compound, bearing primary amino groups and a hydroxyl moiety, is considered a biosynthetic precursor to the more substituted conessine. This technical guide provides a comprehensive overview of the chemical relationship, physicochemical properties, and pharmacological activities of these two alkaloids. It includes detailed experimental protocols for key biological assays and visualizes their biosynthetic relationship and the signaling pathway of conessine.

Chemical Structures and Relationship

This compound and conessine share the same fundamental steroid backbone, identifying them as pregnane-type alkaloids. Their core structural difference lies in the degree of methylation at their nitrogen centers.

-

This compound (C₂₁H₃₆N₂O): This alkaloid features a primary amine at position C-3, another primary amine in the side chain at C-20, and a hydroxyl group. Its IUPAC name is [(3S,8R,9S,10R,13R,14S,17S)-3-amino-17-[(1S)-1-aminoethyl]-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-13-yl]methanol[1].

-

Conessine (C₂₄H₄₀N₂): Conessine is a more derivatized alkaloid where the C-3 amino group is dimethylated, and the nitrogen atom in the five-membered ring (formed by the C-20 amino group and C-18) is methylated. Its IUPAC name is (1R,2S,5S,6S,9R,12S,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.0²,⁹.0⁵,⁹.0¹³,¹⁸]icos-18-en-16-amine.

The structural features strongly suggest that this compound is a biosynthetic precursor to conessine, which is formed through a series of methylation reactions. While the specific N-methyltransferase enzymes responsible for this conversion in Holarrhena species have not been fully characterized, the chemical feasibility of this transformation has been demonstrated in vitro.

Proposed Biosynthetic Pathway

The biosynthesis of conessine from this compound is proposed to occur via sequential N-methylation steps. This is supported by early chemical studies that successfully converted this compound to a tetra-N-methyl derivative using formaldehyde and formic acid, a reaction that mimics biological methylation. The following diagram illustrates this proposed biosynthetic relationship.

References

A Technical Guide to the Ethnobotanical Uses of Holarrhimine and Its Botanical Source, Holarrhena antidysenterica

For Researchers, Scientists, and Drug Development Professionals

Abstract